

A Comparative Analysis of 1-(3-Nitrophenyl)-2-thiourea and its Urea Analogue

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-thiourea

Cat. No.: B1302530

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A detailed examination of the structural and functional differences between **1-(3-Nitrophenyl)-2-thiourea** and **1-(3-nitrophenyl)urea** reveals significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of these two compounds, offering valuable insights for researchers and professionals in drug development.

The substitution of a sulfur atom for an oxygen atom in the urea backbone introduces notable changes to the molecule's electronic and steric characteristics, influencing its interactions with biological targets. While both compounds share a 3-nitrophenyl moiety, the thiourea analogue generally exhibits distinct properties compared to its urea counterpart.

Physicochemical Properties: A Tale of Two Cores

Property	1-(3-Nitrophenyl)-2-thiourea	1-(3-nitrophenyl)urea
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	C ₇ H ₇ N ₃ O ₃
Molecular Weight	197.21 g/mol	181.15 g/mol [1]
Melting Point	157-158 °C	Not explicitly found
pKa	Not explicitly found	Predicted: 12.86±0.70[2]
Solubility	Generally lower in aqueous solutions compared to urea analogue	Generally more soluble in aqueous solutions

The replacement of oxygen with the larger, more polarizable sulfur atom in the thiourea derivative can lead to differences in crystal packing and intermolecular interactions, often resulting in a higher melting point. The electronic nature of the thiocarbonyl group also influences the acidity of the N-H protons, which can affect the compound's pKa and solubility. While specific experimental pKa and solubility data for both compounds were not readily available in the literature, general trends suggest that thioureas are typically less soluble in water than their corresponding ureas.

Biological Activity: A Comparative Overview

Both nitrophenyl urea and thiourea scaffolds are known to be present in molecules with a wide range of biological activities, including antiproliferative and antimicrobial effects.

Antiproliferative Activity

A study on a series of nitroaryl urea derivatives demonstrated their potential as antiproliferative agents against various cancer cell lines, with some compounds showing greater cytotoxicity than the standard chemotherapeutic agent cisplatin[3][4]. While this study did not specifically include 1-(3-nitrophenyl)urea, it highlights the potential of this class of compounds. For instance, some derivatives displayed activity in RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells, with one compound identified as a moderate CDK2 inhibitor with an IC50 of 14.3 μ M[3][4].

Similarly, various thiourea derivatives have shown significant cytotoxic effects on cancer cells[5]. Although specific IC50 values for **1-(3-Nitrophenyl)-2-thiourea** were not found, the broader class of thiourea derivatives has been extensively investigated for its anticancer potential[6].

Antimicrobial Activity

Thiourea and its derivatives have a long history of investigation for their antimicrobial properties against a range of bacteria and fungi[7][8][9]. The sulfur atom in the thiourea moiety is often crucial for its biological activity. Likewise, certain urea derivatives have also demonstrated antimicrobial effects[10][11]. For example, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes showed antibacterial activity against both Gram-positive and Gram-negative bacteria[12][13][14].

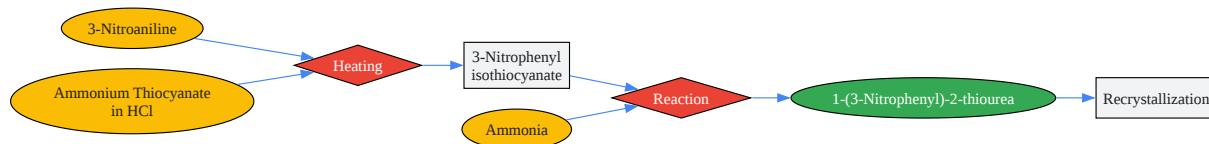
The specific antimicrobial activities of **1-(3-Nitrophenyl)-2-thiourea** and 1-(3-nitrophenyl)urea would require direct comparative testing to draw definitive conclusions.

Experimental Protocols

Synthesis of **1-(3-Nitrophenyl)-2-thiourea**

A general and adaptable method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For **1-(3-Nitrophenyl)-2-thiourea**, a common procedure involves the reaction of 3-nitroaniline with a source of thiocyanate.

Workflow for the Synthesis of **1-(3-Nitrophenyl)-2-thiourea**



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Caption: General synthesis workflow for **1-(3-Nitrophenyl)-2-thiourea**.

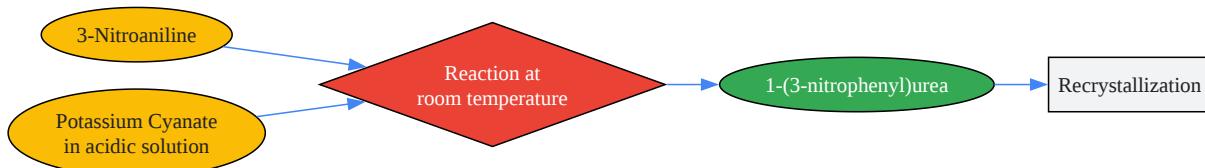
A detailed protocol can be adapted from the synthesis of related compounds[15]:

- A mixture of 3-nitroaniline and ammonium thiocyanate in hydrochloric acid is heated.
- The intermediate 3-nitrophenyl isothiocyanate is formed.
- This intermediate is then reacted with ammonia to yield **1-(3-Nitrophenyl)-2-thiourea**.
- The crude product is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of **1-(3-nitrophenyl)urea**

The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of an amine with an isocyanate or by the reaction of an amine with urea.

Workflow for the Synthesis of 1-(3-nitrophenyl)urea



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Caption: General synthesis workflow for 1-(3-nitrophenyl)urea.

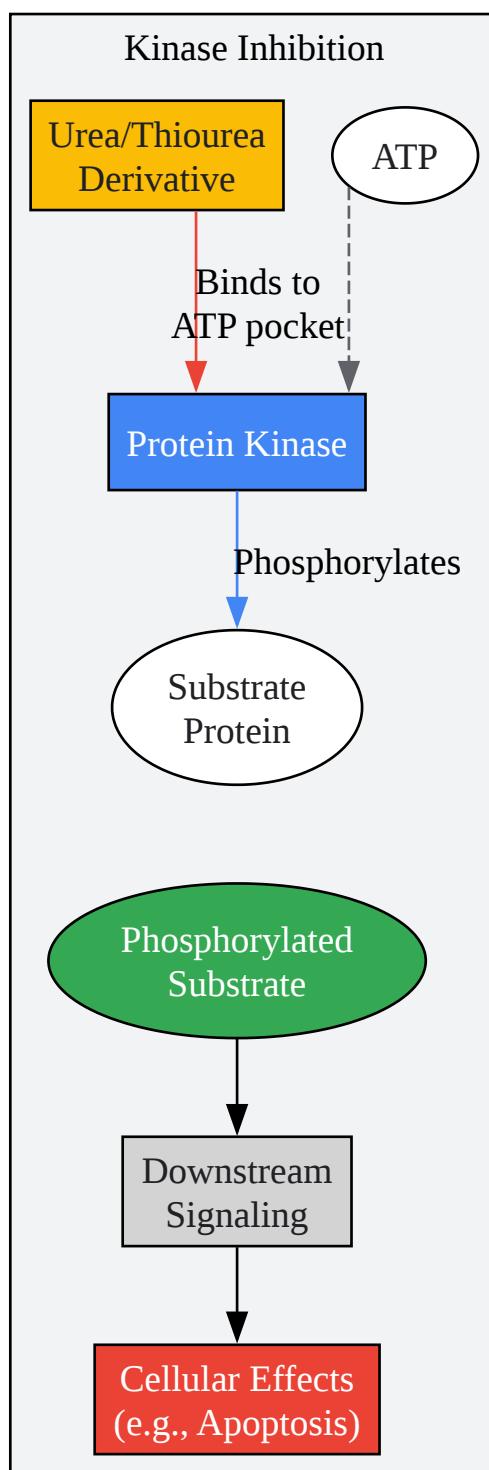
A general procedure is as follows:

- 3-Nitroaniline is dissolved in an acidic aqueous solution.
- A solution of potassium cyanate is added to the mixture.
- The reaction is stirred at room temperature, leading to the precipitation of 1-(3-nitrophenyl)urea.
- The product is collected by filtration and purified by recrystallization.

Signaling Pathways and Logical Relationships

The biological activities of these compounds are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, urea and thiourea derivatives have been reported to act as kinase inhibitors. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.

Simplified Kinase Inhibition Pathway



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Caption: Generalized pathway of kinase inhibition by urea/thiourea derivatives.

Conclusion

In conclusion, while both **1-(3-Nitrophenyl)-2-thiourea** and 1-(3-nitrophenyl)urea share a common structural motif, the presence of a sulfur versus an oxygen atom significantly influences their physicochemical and biological profiles. The thiourea analogue is expected to be less soluble in aqueous media and may exhibit different potencies in biological assays compared to its urea counterpart. Further direct comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the rational design of new drug candidates based on these scaffolds.

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